molecular formula C13H8BrClO B1283740 2-Bromo-4'-chlorobenzophenone CAS No. 99585-64-5

2-Bromo-4'-chlorobenzophenone

Cat. No.: B1283740
CAS No.: 99585-64-5
M. Wt: 295.56 g/mol
InChI Key: XKGHDXSJCFWPNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-bromobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-4’-chlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-chlorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Applications in Pharmaceuticals

  • Precursor in Drug Synthesis :
    • Analgesics and Sedatives : 2-Bromo-4'-chlorobenzophenone serves as an intermediate in the synthesis of various analgesic and sedative compounds. Its structure allows for the introduction of functional groups necessary for pharmacological activity.
    • Anticonvulsants : The compound is also utilized in developing anticonvulsant medications, crucial for treating epilepsy and other seizure disorders .
  • Biological Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them candidates for further pharmaceutical exploration .

Applications in Agrochemicals

This compound has been explored as an active ingredient in pesticide formulations. Its structural characteristics enable it to interact with biological targets in pests, potentially leading to effective pest control strategies.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. The synthetic pathway involved multiple steps, including halogenation and functional group modifications, which resulted in compounds exhibiting significant cytotoxic activity against cancer cell lines. The results highlighted the compound's versatility as a building block in drug discovery .

Case Study 2: Development of Acaricides

Another investigation focused on synthesizing new benzophenone derivatives from this compound to evaluate their acaricidal activities against agricultural pests such as Tetranychus urticae. The study found that certain derivatives displayed promising efficacy, suggesting potential applications in crop protection .

Data Tables

Application AreaSpecific UseNotable Findings
PharmaceuticalsPrecursor for analgesicsEffective synthesis of pain-relieving compounds
PharmaceuticalsAnticonvulsant developmentSignificant activity against epilepsy-related disorders
AgrochemicalsPesticide formulationsEffective against common agricultural pests
Materials ScienceUV-absorbing materialsPotential use in developing UV filters

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In electrophilic aromatic substitution, the aromatic ring undergoes substitution by an electrophile, facilitated by the electron-withdrawing effects of the bromine and chlorine atoms .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4’-chlorobenzophenone is unique due to its combination of bromine and chlorine substituents on the benzophenone core, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

2-Bromo-4'-chlorobenzophenone (CAS Number: 99585-64-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8BrClO
  • Molecular Weight : 295.56 g/mol
  • Melting Point : 95-99 °C
  • Boiling Point : 289.7 °C at 760 mmHg
  • Density : 1.6 g/cm³

These properties indicate that this compound is a solid at room temperature and has a relatively high boiling point, suggesting stability under various conditions .

Cytotoxic Effects

The cytotoxicity of halogenated compounds has been documented in several studies. For instance, a study focusing on the cytotoxic effects of benzophenones revealed that halogen substitutions enhance their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : The presence of bromine and chlorine atoms may enhance the compound's ability to generate ROS.
  • Interaction with Cellular Membranes : The lipophilic nature of benzophenones allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function .

Study on Anticancer Activity

A notable case study involved the evaluation of various benzophenone derivatives, including those structurally related to this compound, for their anticancer properties. The study demonstrated that these compounds exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Toxicological Assessment

A comprehensive toxicological assessment was conducted using in silico methods to predict the toxicity profile of this compound. The assessment indicated potential risks associated with exposure, particularly regarding reproductive and developmental toxicity, which warrants further investigation through empirical studies .

Data Summary Table

PropertyValue
Molecular FormulaC13H8BrClO
Molecular Weight295.56 g/mol
Melting Point95-99 °C
Boiling Point289.7 °C
Density1.6 g/cm³

Properties

IUPAC Name

(2-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHDXSJCFWPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573373
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-64-5
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzaldehyde (3.15 ml, 27.0 mmol) and THF (135 ml) at 0° C. was added (4-chlorophenyl)magnesium bromide solution (29.7 ml, 1M in THF, 29.7 mmol). The reaction was stirred at 0° C. for 30 min before addition of a saturated solution of ammonium chloride. The layers were separated and the aqueous extracted with EtOAc. The combined organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage to afford (2-bromophenyl)(4-chlorophenyl)methanol. To a solution of DCM (100 ml) and oxalyl chloride (2.471 ml, 28.2 mmol) at −78° C. was added DMSO (3.34 ml, 47.0 mmol) and the reaction stirred at −78° C. for 15 min. After 15 min a solution of (2-bromophenyl)(4-chlorophenyl)methanol in DCM (25 ml) was added dropwise and stirred for 15 min at −78° C. before addition of Et3N (9.84 ml, 70.6 mmol). The cold bath was removed and the reaction was warmed to room temperature. To this solution was added water and the layers separated. The aqueous was extracted with DCM and the combined organics were dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage (EtOAc/hex) to afford (2-bromophenyl)(4-chlorophenyl)methanone. m/z (ESI) 295, 297 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
9.84 mL
Type
reactant
Reaction Step Two
Quantity
2.471 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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